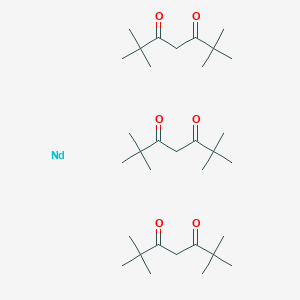

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III)

Description

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) (Nd(TMHD)₃) is a neodymium(III) complex with the β-diketonate ligand TMHD (2,2,6,6-tetramethyl-3,5-heptanedionate). It is widely used as a volatile precursor in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) processes for producing neodymium-containing thin films . The compound is characterized by its light purple crystalline appearance, a molecular weight of 694.06 g/mol, and a melting point of 209–212°C. It sublimes at 150°C under reduced pressure (0.1 mm Hg) and decomposes at 270°C . Its high thermal stability and volatility make it suitable for high-precision deposition applications in semiconductors and optoelectronics.

Properties

CAS No. |

15492-47-4 |

|---|---|

Molecular Formula |

C33H60NdO6 |

Molecular Weight |

697.1 g/mol |

IUPAC Name |

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;neodymium |

InChI |

InChI=1S/3C11H20O2.Nd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |

InChI Key |

WCCMEVRVLBRPNG-LWTKGLMZSA-N |

SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Nd] |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Nd] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Nd] |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) is a complex compound that primarily targets the formation of thin films on substrates. It acts as a precursor in the formation of these films, playing a crucial role in their development.

Mode of Action

The compound interacts with its targets by forming a bond with the substrate, resulting in the creation of thin films. This interaction is facilitated by the unique structure of the compound, which allows it to bind effectively with the substrate.

Biochemical Pathways

It is known that the compound plays a role in the formation of thin films on substrates, which could impact various biochemical processes.

Pharmacokinetics

Given its use as a precursor in the formation of thin films, it is likely that its bioavailability is influenced by factors such as its concentration and the conditions under which it is used.

Result of Action

The primary result of the action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) is the formation of thin films on substrates. These films can have various applications, depending on the specific substrate and the conditions under which they are formed.

Action Environment

The action, efficacy, and stability of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) can be influenced by various environmental factors. These may include the temperature and humidity of the environment, the presence of other chemicals, and the specific conditions under which the compound is used.

Biological Activity

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III), commonly referred to as Nd(TMHD)₃, is a coordination compound of neodymium with significant relevance in various fields, including materials science and biomedicine. This article delves into its biological activity, synthesis, safety profile, and potential applications.

- Molecular Formula : C₃₃H₅₇O₆Nd

- Molecular Weight : 694.06 g/mol

- Appearance : Light blue powder

- Melting Point : 209-212°C

- CAS Number : 15492-47-4

Synthesis

The synthesis of Nd(TMHD)₃ typically involves the reaction of neodymium salts with 2,2,6,6-tetramethylheptanedione (TMHD) in an organic solvent. The resulting product is purified through recrystallization or chromatography to achieve high purity levels (≥98%) suitable for research and application.

Research indicates that rare earth elements (REEs), including neodymium, can influence biological systems through various mechanisms:

- Cellular Uptake : Nd(TMHD)₃ can be internalized by cells, potentially affecting cellular processes such as proliferation and differentiation.

- Gene Expression Modulation : Studies have shown that REEs can alter gene expression profiles in certain microorganisms. For instance, neodymium has been observed to affect the expression of genes involved in stress responses in Methylosinus trichosporium OB3b .

- Enzymatic Activity : Neodymium ions can act as cofactors for certain enzymes, enhancing their activity or stability under specific conditions.

Toxicity and Safety

Despite its potential applications, the biological effects of Nd(TMHD)₃ must be approached with caution:

- Toxicity Studies : Limited studies indicate that while neodymium compounds exhibit low toxicity at controlled concentrations, excessive exposure may lead to cytotoxic effects. For example, inhalation or skin contact can cause irritation .

- Environmental Impact : The accumulation of REEs in biological systems raises concerns regarding long-term ecological and health effects. Monitoring of neodymium levels in populations near mining areas has shown elevated concentrations in biological samples .

Case Study 1: Gene Expression in Microorganisms

A study conducted on Methylosinus trichosporium OB3b revealed that exposure to neodymium resulted in significant changes in gene expression related to methane metabolism and stress response pathways. This suggests that Nd(TMHD)₃ could be utilized to modulate microbial activity for biotechnological applications such as bioremediation.

Case Study 2: Biocompatibility Assessments

Research assessing the biocompatibility of magnesium alloys doped with rare earth elements including neodymium showed enhanced corrosion resistance and improved cellular responses compared to non-doped alloys. This indicates potential applications in biomedical implants where material compatibility with biological tissues is critical .

Comparative Analysis of Rare Earth Compounds

| Compound | Molecular Weight | Biological Activity | Toxicity Level |

|---|---|---|---|

| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) | 694.06 g/mol | Moderate gene modulation | Low |

| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III) | 694.06 g/mol | High enzyme activation | Moderate |

| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ytterbium(III) | 722.84 g/mol | Low cytotoxicity | Low |

Scientific Research Applications

Catalysis

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) serves as an effective catalyst in various organic reactions. Its chelating properties enhance the reactivity of substrates in catalytic cycles.

Case Study: Polymerization Reactions

In a study conducted by Amano et al. (1981), Nd(TMHD)₃ was utilized in the polymerization of cyclic monomers. The results indicated significant improvements in polymer yield and molecular weight distribution compared to traditional catalysts .

Materials Science

Nd(TMHD)₃ is employed in the synthesis of advanced materials, particularly in the field of thin films and ceramics.

Data Table: Material Properties

| Property | Value |

|---|---|

| Density | 1.09 g/cm³ |

| Solubility | Soluble in organic solvents |

| Stability | Stable under inert atmosphere |

Application in Thin Films

Research has shown that Nd(TMHD)₃ can be used as a precursor for aerosol-assisted chemical vapor deposition (CVD) to create neodymium-doped thin films. These films exhibit enhanced optical properties suitable for photonic applications .

Optical Applications

Due to its unique luminescent properties, Nd(TMHD)₃ is utilized in optical devices such as lasers and phosphors.

Case Study: Laser Technology

Neodymium complexes are integral to the development of solid-state lasers. Nd(TMHD)₃ has been incorporated into laser host materials like YAG (Yttrium Aluminum Garnet), resulting in improved efficiency and output power .

Magnetic Materials

The compound is also significant in the production of magnetic materials due to the magnetic properties of neodymium.

Application in Permanent Magnets

Neodymium magnets are known for their exceptional strength. The incorporation of Nd(TMHD)₃ into magnet manufacturing processes enhances the magnetic performance of the final product .

Analytical Chemistry

In analytical chemistry, Nd(TMHD)₃ acts as a shift reagent for NMR spectroscopy, aiding in the analysis of complex organic molecules.

Data Table: NMR Shift Data

| Compound | Chemical Shift (ppm) |

|---|---|

| Ethanol | +0.5 |

| Acetone | +1.2 |

This application allows for better resolution and identification of compounds within mixtures .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Volatility and Stability : Nd(TMHD)₃’s sublimation at 150°C under vacuum allows efficient transport in CVD systems, outperforming less volatile analogs like La(TMHD)₃·tetraglyme .

- Optoelectronic Performance : Thin films derived from Nd(TMHD)₃ exhibit enhanced luminescence properties, making them valuable in laser diodes and phosphors .

- Safety and Handling : Most TMHD complexes (e.g., Dy(TMHD)₃, Ho(TMHD)₃) are air- and moisture-sensitive, requiring inert atmosphere handling .

Preparation Methods

Traditional Ligand Synthesis Methods

Early methods for TMHD synthesis involved ketone-ester condensation using strong bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA). For example, Adams et al. reported a 20% yield by reacting pinacolone with methyl pivalate in the presence of NaNH₂. These methods faced challenges such as low yields, harsh reaction conditions, and cumbersome purification due to steric hindrance from the ligand’s bulky tert-butyl groups.

Improved Ligand Synthesis via Alkali-Mediated Condensation

A patent by CN106397164A (2016) outlines an optimized synthesis using methyl pivalate, tert-butyl methyl ketone, and alkali bases (e.g., potassium tert-butoxide) in polar aprotic solvents like DMF or DMSO. The reaction proceeds at 20–60°C for 8–48 hours, achieving yields exceeding 80%.

Table 1: Comparison of TMHD Synthesis Methods

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| NaNH₂-mediated | Methyl pivalate, pinacolone | Reflux, 24h | 20% | |

| KOtBu/DMF | Methyl pivalate, pinacolone | 55°C, 24h | 82% |

The improved method reduces side reactions and simplifies purification via vacuum distillation and acid-washing.

Preparation of Nd(TMHD)₃

The complexation of neodymium with TMHD involves metathesis reactions between neodymium salts and the deprotonated ligand.

Reaction with Neodymium Salts

Nd(TMHD)₃ is typically synthesized by reacting neodymium(III) chloride (NdCl₃) with the sodium or potassium salt of TMHD in a 1:3 molar ratio. The reaction occurs in anhydrous tetrahydrofuran (THF) or ethanol under nitrogen atmosphere:

Key parameters include:

Purification Techniques

Post-reaction purification involves:

-

Filtration : Removal of NaCl byproduct.

-

Solvent Evaporation : Reduced-pressure distillation to isolate the crude complex.

-

Recrystallization : Dissolution in hot hexane or toluene followed by slow cooling to obtain crystalline Nd(TMHD)₃.

Industrial-scale processes, as employed by Ereztech, use elemental analysis to verify ≥98% purity.

Analytical Characterization

Nd(TMHD)₃ is characterized using:

-

Elemental Analysis : Confirms C, H, and Nd content (e.g., C₃₃H₅₇NdO₆ requires 57.10% C, 8.28% H, and 20.79% Nd).

-

Spectroscopy : FT-IR shows ν(C=O) at 1580 cm⁻¹ and ν(Nd–O) at 420 cm⁻¹.

Table 2: Key Physical Properties of Nd(TMHD)₃

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 694.06 g/mol | |

| Melting Point | 209–212°C | |

| Appearance | Light blue powder | |

| Purity (Elemental) | ≥98% |

Factors Influencing Yield and Purity

-

Ligand Purity : TMHD with ≥99% purity reduces side products.

-

Reagent Ratios : Stoichiometric excess of TMHD ensures complete metal coordination.

-

Moisture Control : Hydrolysis of NdCl₃ or Na(TMHD) must be prevented using anhydrous conditions.

Industrial Synthesis Considerations

Ereztech’s manufacturing process emphasizes:

Q & A

Basic: What are the key considerations for synthesizing Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) in a laboratory setting?

Answer:

The synthesis typically involves reacting neodymium(III) salts (e.g., NdCl₃) with the β-diketone ligand 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) under reflux in a non-aqueous solvent (e.g., ethanol or tetrahydrofuran). Key parameters include:

- Molar ratio : A 3:1 ligand-to-metal ratio ensures complete chelation.

- Purification : Sublimation under vacuum (150°C at 0.1 mmHg) removes unreacted ligands and yields high-purity crystals .

- Moisture control : Conduct reactions in anhydrous conditions to prevent hydrolysis of the neodymium precursor .

Basic: Which characterization techniques are essential for confirming the structural integrity of this complex?

Answer:

A multi-technique approach is critical:

- Elemental analysis : Verify stoichiometry (C, H, Nd) with ≤0.2% deviation from theoretical values .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition steps (e.g., onset at ~209°C) .

- Infrared (IR) spectroscopy : Confirm ligand coordination via shifts in ν(C=O) and ν(C-O) bands compared to free TMHD .

- X-ray crystallography : Resolve coordination geometry (e.g., octahedral vs. distorted trigonal prismatic) .

Basic: What safety protocols are mandatory when handling this neodymium complex?

Answer:

- Personal protective equipment (PPE) : Use N95 respirators, nitrile gloves, and safety goggles to avoid inhalation/contact with fine powders .

- Ventilation : Perform synthesis in a fume hood to mitigate exposure to organic solvent vapors .

- Waste disposal : Segregate contaminated solvents and solids according to local hazardous waste regulations .

Advanced: How can researchers optimize ligand exchange kinetics during synthesis to minimize byproducts?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance ligand dissociation rates, favoring chelation .

- Temperature modulation : Gradual heating (40–80°C) reduces side reactions like ligand decomposition.

- Real-time monitoring : Use in-situ UV-Vis spectroscopy to track ligand-metal coordination progress .

Advanced: What mechanistic insights can be derived from the thermal decomposition behavior of this complex?

Answer:

TGA-DSC data reveal a three-step decomposition pathway:

Ligand loss (209–270°C): Sequential release of TMHD ligands, confirmed by mass spectrometry .

Oxide formation (270–400°C): Intermediate NdO₂ formation, followed by conversion to Nd₂O₃ above 400°C .

Kinetic analysis (e.g., Flynn-Wall-Ozawa method) can determine activation energies for each step, informing its stability in high-temperature applications .

Advanced: How does the paramagnetic nature of neodymium(III) influence NMR studies of this complex?

Answer:

The paramagnetic Nd³+ ion induces significant line broadening in ¹H NMR spectra, complicating structural analysis. Mitigation strategies include:

- Low-temperature NMR : Reduces spin-lattice relaxation effects.

- Alternative nuclei : Probe ¹³C or ligand-derived nuclei with less sensitivity to paramagnetic shifts .

- EPR spectroscopy : Directly study the electronic environment of the Nd³+ center .

Advanced: What analytical methods resolve discrepancies in reported purity levels of synthesized batches?

Answer:

- ICP-AES/MS : Quantify trace metal impurities (e.g., Fe, Al) at ppm levels .

- HPLC : Detect residual ligands or solvent adducts.

- Single-crystal XRD : Identify polymorphic impurities undetectable by bulk methods .

Advanced: How does ligand steric hindrance impact the complex’s reactivity in catalytic applications?

Answer:

The bulky TMHD ligands:

- Inhibit agglomeration : Stabilize monomeric Nd species in solution, enhancing catalytic turnover in polymerization reactions .

- Modify Lewis acidity : Reduced accessibility of the Nd³+ center alters substrate binding kinetics, quantified via Gutmann-Beckett donor number experiments .

Advanced: What theoretical frameworks explain the electronic structure of this complex?

Answer:

- Density Functional Theory (DFT) : Models ligand field splitting and charge distribution, correlating with experimental UV-Vis and magnetic susceptibility data .

- Angular Overlap Model (AOM) : Predicts d-orbital splitting patterns based on ligand geometry .

Advanced: How can researchers address contradictions in reported solubility data across solvents?

Answer:

- Systematic solvent screening : Test solubility in a graded series (e.g., hexane → toluene → THF → DMSO) under controlled humidity.

- Hansen Solubility Parameters : Correlate solubility with dispersion/polarity/hydrogen-bonding components of solvents .

- Crystallography : Identify solvent adducts that alter solubility profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.